molecular formula C7H13NO2S B6423648 1-(cyclopropanesulfonyl)pyrrolidine CAS No. 146475-52-7

1-(cyclopropanesulfonyl)pyrrolidine

Cat. No.: B6423648
CAS No.: 146475-52-7
M. Wt: 175.25 g/mol
InChI Key: RTPJLHFUSKYLND-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a cyclopropanesulfonyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a core structure in many biologically active molecules and pharmaceuticals . The addition of a cyclopropanesulfonyl group can significantly alter the chemical and biological properties of the pyrrolidine ring, making 1-(cyclopropanesulfonyl)pyrrolidine a compound of interest in various fields of research.

Properties

IUPAC Name

1-cyclopropylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10,7-3-4-7)8-5-1-2-6-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPJLHFUSKYLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296144
Record name 1-(Cyclopropylsulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146475-52-7
Record name 1-(Cyclopropylsulfonyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146475-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclopropylsulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for 1-(cyclopropanesulfonyl)pyrrolidine are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced pyrrolidine compounds, and various substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)pyrrolidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Docking studies suggest that the compound may bind to protein pockets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopropanesulfonyl)pyrrolidine is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.

Biological Activity

1-(cyclopropanesulfonyl)pyrrolidine (CAS No. 146475-52-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of 1-(cyclopropanesulfonyl)pyrrolidine

1-(cyclopropanesulfonyl)pyrrolidine is characterized by the presence of a cyclopropanesulfonyl group attached to a pyrrolidine ring. This structural feature is believed to influence its interaction with biological targets, potentially leading to therapeutic applications.

The biological activity of 1-(cyclopropanesulfonyl)pyrrolidine is primarily attributed to its ability to modulate specific biochemical pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation, suggesting that 1-(cyclopropanesulfonyl)pyrrolidine may exhibit similar properties.
  • Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cells, which may also be a mechanism through which 1-(cyclopropanesulfonyl)pyrrolidine exerts its effects.

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving 1-(cyclopropanesulfonyl)pyrrolidine and related compounds:

Biological Activity Effect Observed Reference
CytotoxicityInhibitory effects on cancer cell lines
Apoptosis InductionIncreased apoptosis in treated cells
Enzyme InhibitionInhibition of specific cancer-related enzymes

Case Study 1: Cancer Cell Line Studies

In vitro studies have demonstrated that 1-(cyclopropanesulfonyl)pyrrolidine exhibits potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death .

Case Study 2: Mechanistic Insights

Research exploring the mechanistic pathways indicated that the cyclopropanesulfonyl moiety plays a critical role in the compound's interaction with target proteins. It is hypothesized that this group facilitates binding to active sites on enzymes, thereby inhibiting their function and contributing to the observed biological effects .

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